molecular formula C26H31N3O4 B13443526 Saxagliptin N-Carboxybenzyl

Saxagliptin N-Carboxybenzyl

Cat. No.: B13443526
M. Wt: 449.5 g/mol
InChI Key: DSLXQSYLYSTVKT-JRDSUQPKSA-N
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Description

Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Saxagliptin works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels, thereby improving glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves the amide coupling of N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of saxagliptin often employs large-scale synthesis techniques, including the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process involves multiple steps, including the preparation of intermediates, coupling reactions, and final purification .

Chemical Reactions Analysis

Types of Reactions

Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of saxagliptin, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Saxagliptin N-Carboxybenzyl has a wide range of scientific research applications:

Mechanism of Action

Saxagliptin N-Carboxybenzyl exerts its effects by inhibiting the DPP-4 enzyme, which prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition results in increased levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saxagliptin N-Carboxybenzyl is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and interaction with the DPP-4 enzyme. Its derivatives are also studied for their potential enhanced efficacy and reduced side effects compared to other DPP-4 inhibitors .

Biological Activity

Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and potential applications based on recent research findings.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which plays a critical role in glucose metabolism. By blocking DPP-4, saxagliptin increases the levels of incretin hormones, particularly glucagon-like peptide-1 (GLP-1). GLP-1 enhances insulin secretion from pancreatic beta cells and inhibits glucagon release from alpha cells, leading to reduced blood glucose levels. The mechanism can be summarized as follows:

  • Inhibition of DPP-4 : Saxagliptin forms a reversible covalent bond with DPP-4, effectively decreasing its activity.
  • Increased Incretin Levels : Elevated GLP-1 levels promote insulin secretion and reduce hepatic glucose production.

This dual action helps in improving glycemic control in patients with type 2 diabetes .

Pharmacokinetics

Saxagliptin exhibits favorable pharmacokinetic properties:

  • Absorption : Following a 5 mg oral dose, saxagliptin reaches peak plasma concentration (Cmax) at approximately 2 hours.
  • Bioavailability : The oral bioavailability is around 67%, primarily due to first-pass hepatic metabolism .
  • Half-life : The half-life of saxagliptin is approximately 2.5 hours, while its active metabolite has a half-life of 3.1 hours .

Clinical Efficacy

Numerous clinical trials have established the efficacy of saxagliptin in managing blood glucose levels:

  • Glycemic Control : In randomized controlled trials involving over 17,000 patients, saxagliptin significantly reduced hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels compared to placebo .
Study TypeDurationParticipantsHbA1c Change
Monotherapy24 weeks3,021-0.7%
Combination with Metformin24 weeks257-0.7%
Combination with Pioglitazone12 weeksNot specifiedSignificant improvement

Case Studies

Recent studies have explored additional therapeutic benefits and potential applications of saxagliptin:

  • Performance Enhancement : A study investigated saxagliptin as a potential doping agent. Results indicated that it improved cycling performance by increasing time-to-exhaustion during high-intensity exercise. This effect was associated with changes in neuropeptide Y (NPY) concentrations, suggesting that DPP-4 inhibition may enhance physical performance through neurohormonal modulation .
  • Combination Therapy : A study combining saxagliptin with pioglitazone showed significant improvements in metabolic markers such as fasting blood glucose and lipid profiles compared to monotherapy with either drug .

Safety Profile

Saxagliptin is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. It does not significantly affect body weight and has not been associated with an increased risk of major cardiovascular events .

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

benzyl N-[(1R)-2-[(1R,3R,5R)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]carbamate

InChI

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17-,18+,19-,20+,21+,22-,25?,26?/m0/s1

InChI Key

DSLXQSYLYSTVKT-JRDSUQPKSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

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